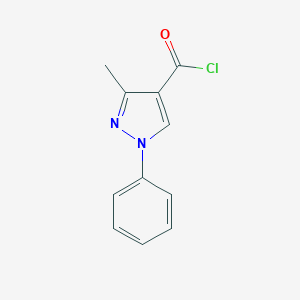

3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride

Descripción general

Descripción

“3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 957294-52-9 . It has a molecular weight of 220.66 . The IUPAC name for this compound is 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years . A three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature has been reported . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means .Molecular Structure Analysis

The molecular structure of “3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” can be represented by the linear formula: C11 H9 Cl N2 O . The InChI code for this compound is 1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 .Chemical Reactions Analysis

Pyrazole derivatives have been synthesized through various chemical reactions . For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” include a molecular weight of 220.66 .Aplicaciones Científicas De Investigación

Antioxidant Activity

3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride derivatives have been synthesized and evaluated for their antioxidant activities . These compounds have shown good radical scavenging activity, with some derivatives being more active than ascorbic acid, which is commonly used as a standard .

Anticancer Properties

The same derivatives have also been tested for their anticancer properties . They have been found to be cytotoxic to several human cell lines, including colorectal carcinoma cells. Notably, certain compounds have demonstrated potent scavenging abilities and have induced p53-mediated apoptosis in cancer cells .

Drug Development

Pyrazole derivatives, including those synthesized from 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride, play a crucial role in drug development . They are common structural units in marketed drugs and are targeted in the drug discovery process due to their therapeutic and pharmacological properties .

Agricultural Chemicals

In the agricultural sector, pyrazole derivatives are used to create herbicides and pesticides . Their heterocyclic structure featuring two neighboring nitrogen atoms makes them suitable for various applications in plant protection and growth regulation .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for the synthesis of a wide range of heterocyclic compounds . These compounds are highly valued in organic synthesis and are among the most extensively studied groups due to their significant importance in research and applications .

Eco-Friendly Catalysis

Innovative protocols using 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride involve the use of eco-friendly catalysts like Amberlyst-70. This represents a move towards sustainable chemistry , offering simple reaction workups and valuable eco-friendly attributes .

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of pyrazole derivatives like “3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride” could involve exploring their potential applications in various fields. For instance, some pyrazole derivatives have shown promising antifungal activities , suggesting potential applications in the development of new antifungal agents.

Propiedades

IUPAC Name |

3-methyl-1-phenylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-10(11(12)15)7-14(13-8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWBZSROWRYHRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

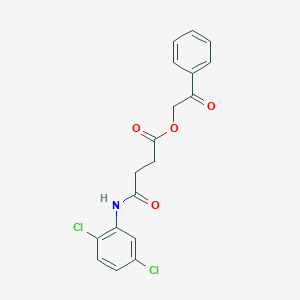

Q1: What is the role of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride in the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones?

A1: 3-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride acts as a crucial building block in the multi-step synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones. [] The compound reacts with 1-substituted 2-pyrazolin-5-ones in the presence of calcium hydroxide and 1,4-dioxane. This reaction forms an intermediate 4-heteroaroylpyrazol-5-ol, which then undergoes cyclization in the presence of K2CO3/DMF to yield the target 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-one.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-bromophenyl)-1',3'-dihydrospiro[1,3-thiazolidine-2,3'-(2'H)-indole]-2',4-dione](/img/structure/B434059.png)

![5-bromo-2-[4-(2,3-dimethylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B434110.png)

![1-(4-{3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]phenoxy}phenyl)-2,5-dimethyl-1H-pyrrole](/img/structure/B434154.png)